molecular formula C12H17Cl2N3O B3027132 1-(3-Chlorophenyl)-3-(piperidin-4-yl)urea hydrochloride CAS No. 1233955-05-9

1-(3-Chlorophenyl)-3-(piperidin-4-yl)urea hydrochloride

Cat. No.: B3027132
CAS No.: 1233955-05-9
M. Wt: 290.19
InChI Key: BBIAHQFHCFDGFA-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-3-(piperidin-4-yl)urea hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a chlorophenyl group and a piperidinyl group linked through a urea moiety. The hydrochloride salt form enhances its solubility in aqueous solutions, making it more suitable for various applications.

Preparation Methods

The synthesis of 1-(3-Chlorophenyl)-3-(piperidin-4-yl)urea hydrochloride typically involves the reaction of 3-chloroaniline with piperidine-4-carboxylic acid, followed by the formation of the urea linkage. The reaction conditions often include the use of coupling agents such as carbodiimides or isocyanates to facilitate the formation of the urea bond. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, including controlled temperature, pH, and solvent systems.

Chemical Reactions Analysis

1-(3-Chlorophenyl)-3-(piperidin-4-yl)urea hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-Chlorophenyl)-3-(piperidin-4-yl)urea hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs for treating diseases.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-3-(piperidin-4-yl)urea hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

1-(3-Chlorophenyl)-3-(piperidin-4-yl)urea hydrochloride can be compared with other similar compounds, such as:

    1-(3-Chlorophenyl)-3-(piperidin-4-yl)urea: The non-hydrochloride form, which may have different solubility and reactivity properties.

    1-(3-Chlorophenyl)-3-(piperidin-4-yl)thiourea: A thiourea analog with potentially different biological activities.

    1-(3-Bromophenyl)-3-(piperidin-4-yl)urea: A brominated analog that may exhibit different reactivity and biological effects. The uniqueness of this compound lies in its specific structural features and the resulting properties that make it suitable for various applications.

Properties

IUPAC Name

1-(3-chlorophenyl)-3-piperidin-4-ylurea;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN3O.ClH/c13-9-2-1-3-11(8-9)16-12(17)15-10-4-6-14-7-5-10;/h1-3,8,10,14H,4-7H2,(H2,15,16,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBIAHQFHCFDGFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC(=O)NC2=CC(=CC=C2)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1233955-05-9
Record name Urea, N-(3-chlorophenyl)-N′-4-piperidinyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1233955-05-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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